Cas no 1566143-07-4 (3-cyclopentyl-1,1-difluoropropan-2-ol)

3-cyclopentyl-1,1-difluoropropan-2-ol Chemical and Physical Properties
Names and Identifiers
-
- 3-cyclopentyl-1,1-difluoropropan-2-ol
- 1566143-07-4
- EN300-1230120
- AKOS026738425
-
- Inchi: 1S/C8H14F2O/c9-8(10)7(11)5-6-3-1-2-4-6/h6-8,11H,1-5H2
- InChI Key: ZICREABVDJBIDK-UHFFFAOYSA-N
- SMILES: FC(C(CC1CCCC1)O)F
Computed Properties
- Exact Mass: 164.10127139g/mol
- Monoisotopic Mass: 164.10127139g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 111
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 20.2Ų
3-cyclopentyl-1,1-difluoropropan-2-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1230120-0.1g |
3-cyclopentyl-1,1-difluoropropan-2-ol |
1566143-07-4 | 0.1g |
$691.0 | 2023-05-26 | ||
Enamine | EN300-1230120-0.5g |
3-cyclopentyl-1,1-difluoropropan-2-ol |
1566143-07-4 | 0.5g |
$754.0 | 2023-05-26 | ||
Enamine | EN300-1230120-500mg |
3-cyclopentyl-1,1-difluoropropan-2-ol |
1566143-07-4 | 500mg |
$671.0 | 2023-10-02 | ||
Enamine | EN300-1230120-10000mg |
3-cyclopentyl-1,1-difluoropropan-2-ol |
1566143-07-4 | 10000mg |
$3007.0 | 2023-10-02 | ||
Enamine | EN300-1230120-250mg |
3-cyclopentyl-1,1-difluoropropan-2-ol |
1566143-07-4 | 250mg |
$642.0 | 2023-10-02 | ||
Enamine | EN300-1230120-50mg |
3-cyclopentyl-1,1-difluoropropan-2-ol |
1566143-07-4 | 50mg |
$587.0 | 2023-10-02 | ||
Enamine | EN300-1230120-1000mg |
3-cyclopentyl-1,1-difluoropropan-2-ol |
1566143-07-4 | 1000mg |
$699.0 | 2023-10-02 | ||
Enamine | EN300-1230120-5000mg |
3-cyclopentyl-1,1-difluoropropan-2-ol |
1566143-07-4 | 5000mg |
$2028.0 | 2023-10-02 | ||
Enamine | EN300-1230120-0.05g |
3-cyclopentyl-1,1-difluoropropan-2-ol |
1566143-07-4 | 0.05g |
$660.0 | 2023-05-26 | ||
Enamine | EN300-1230120-10.0g |
3-cyclopentyl-1,1-difluoropropan-2-ol |
1566143-07-4 | 10g |
$3376.0 | 2023-05-26 |
3-cyclopentyl-1,1-difluoropropan-2-ol Related Literature
-
Dinah R. Parker,Michael J. Pitcher,Peter J. Baker,Isabel Franke,Tom Lancaster,Stephen J. Blundell,Simon J. Clarke Chem. Commun., 2009, 2189-2191
-
Zheng Jian Chen,Tong Xue,Jong-Min Lee RSC Adv., 2012,2, 10564-10574
-
Eli Sutter,Juan Carlos Idrobo,Peter Sutter J. Mater. Chem. C, 2020,8, 11555-11562
-
Balpreet Singh Ahluwalia,Peter McCourt,Ana Oteiza,James S. Wilkinson,Thomas R. Huser,Olav Gaute Hellesø Analyst, 2015,140, 223-229
-
Chris H. Greene Faraday Discuss., 2004,127, 413-423
Additional information on 3-cyclopentyl-1,1-difluoropropan-2-ol
Introduction to 3-cyclopentyl-1,1-difluoropropan-2-ol (CAS No. 1566143-07-4)
3-cyclopentyl-1,1-difluoropropan-2-ol, identified by the Chemical Abstracts Service Number (CAS No.) 1566143-07-4, is a fluorinated alcohol with a unique structural framework that has garnered significant attention in the field of medicinal chemistry and chemical biology. This compound features a cyclopentyl group attached to a difluorinated propanol backbone, making it an intriguing candidate for further exploration in drug discovery and material science applications.
The structural motif of 3-cyclopentyl-1,1-difluoropropan-2-ol combines the rigidity of the cyclopentyl ring with the electron-withdrawing effect of the two fluorine atoms. This combination can influence both the physical properties and the reactivity of the molecule, making it a versatile scaffold for synthetic modifications. The presence of fluorine atoms is particularly noteworthy, as fluorine substitution is a common strategy in pharmaceutical development to enhance metabolic stability, improve binding affinity, and modulate pharmacokinetic profiles.
In recent years, there has been growing interest in fluorinated compounds due to their ability to fine-tune biological activity. The difluorinated propanol moiety in 3-cyclopentyl-1,1-difluoropropan-2-ol may contribute to its unique interactions with biological targets. For instance, fluorine atoms can engage in halogen bonding with specific residues in proteins or enzymes, potentially leading to enhanced binding affinity. Additionally, the cyclopentyl group can provide steric hindrance, which may be exploited to optimize receptor selectivity.
Current research in medicinal chemistry increasingly leverages computational methods to predict the properties of novel compounds. The 3-cyclopentyl-1,1-difluoropropan-2-ol scaffold has been subjected to molecular modeling studies to evaluate its potential as a lead compound for various therapeutic applications. Preliminary simulations suggest that this molecule may exhibit promising interactions with enzymes and receptors involved in metabolic disorders and inflammatory pathways.
The synthesis of 3-cyclopentyl-1,1-difluoropropan-2-ol presents an interesting challenge due to the need for precise control over fluorination and functional group transformations. Advanced synthetic techniques, such as transition-metal-catalyzed cross-coupling reactions and organometallic chemistry, have been employed to construct the desired framework efficiently. These methods not only enhance yield but also allow for the introduction of additional modifications at strategic positions within the molecule.
One of the most compelling aspects of 3-cyclopentyl-1,1-difluoropropan-2-ol is its potential as a building block for more complex derivatives. By modifying either the cyclopentyl ring or the difluorinated aliphatic chain, chemists can generate a library of analogs with tailored properties. Such libraries are invaluable for high-throughput screening campaigns aimed at identifying novel bioactive molecules.
The pharmacological profile of 3-cyclopentyl-1,1-difluoropropan-2-ol is still under investigation, but early studies suggest that it may possess inhibitory activity against certain enzymes relevant to cancer and inflammation. The combination of structural features—such as the cyclopentyl moiety and the electron-withdrawing fluorine atoms—makes this compound a promising candidate for further pharmacological exploration.
In conclusion,3-cyclopentyl-1,1-difluoropropan-2-ol (CAS No. 1566143-07-4) represents an exciting opportunity for researchers in medicinal chemistry and chemical biology. Its unique structural features and potential biological activities make it a valuable compound for both academic research and industrial applications. As synthetic methodologies continue to evolve, it is likely that more derivatives will be developed, further expanding its utility in drug discovery efforts.
1566143-07-4 (3-cyclopentyl-1,1-difluoropropan-2-ol) Related Products
- 1694115-14-4(1-(4-bromophenyl)methyl-N-methyl-1H-imidazol-2-amine)
- 2171726-03-5(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2,2-dimethylbutanoic acid)
- 1236263-39-0(N-Butyl-N-methylpyrrolidine-2-carboxamide hydrochloride)
- 2138816-89-2(2-(2-Bromoethenyl)-4-ethoxyphenol)
- 1806145-50-5(6-Amino-3-(aminomethyl)-4-fluoro-2-(trifluoromethoxy)pyridine)
- 2580234-88-2(2-[Benzyl(2-{[(benzyloxy)carbonyl]amino}ethyl)amino]acetic acid)
- 1806627-66-6(Benzene, 2-(3-bromopropyl)-1-fluoro-3-methoxy-)
- 947320-08-3(Methyl 4-isopropylpicolinate)
- 898360-41-3(N'-(3,4-dimethylphenyl)-N-2-(furan-2-yl)ethylethanediamide)
- 22244-57-1(3H-1,2,4-Triazol-3-one, 5-amino-2,4-dihydro-4-methyl-)



